Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate
CAS No.: 1168090-92-3
Cat. No.: VC4856364
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62
* For research use only. Not for human or veterinary use.
![Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate - 1168090-92-3](/images/structure/VC4856364.png)
Specification
CAS No. | 1168090-92-3 |
---|---|
Molecular Formula | C9H7ClN2O2 |
Molecular Weight | 210.62 |
IUPAC Name | methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate |
Standard InChI | InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-2-6-4-11-5-12(6)8(7)10/h2-5H,1H3 |
Standard InChI Key | LHXRTDJUZZEEQH-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(N2C=NC=C2C=C1)Cl |
Introduction
Structural and Molecular Characteristics
The IUPAC name, methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate, reflects its substitution pattern: a chlorine atom at position 5 and a methyl ester at position 6 on the imidazo[1,5-a]pyridine scaffold. The compound’s planar structure facilitates π-π stacking interactions with biological targets, while the electron-withdrawing chlorine and ester groups enhance electrophilic reactivity . Key spectroscopic data include:
Property | Value |
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CAS Number | 1168090-92-3 |
Molecular Formula | |
Molecular Weight | 210.62 g/mol |
SMILES | COC(=O)C1=CN=C2N1C=CC=C2Cl |
InChI Key | GEBQNMMQFHKJJF-UHFFFAOYSA-N |
The chlorine atom at position 5 and ester group at position 6 create distinct electronic environments, enabling selective functionalization .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,5-a]pyridine core. A common approach involves cyclocondensation of 2-aminopyridine derivatives with α-haloketones or esters . For example:
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Core Formation: Reacting 2-amino-5-chloropyridine with methyl propiolate under basic conditions yields the imidazo[1,5-a]pyridine skeleton.
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Esterification: Subsequent treatment with methanol in the presence of a catalyst (e.g., ) introduces the methyl ester group .
Industrial-Scale Production
Industrial methods optimize yield and purity through continuous flow reactors and automated purification systems. A reported kilogram-scale synthesis of a related compound, methyl 6-bromo-8-chloroimidazo[1,5-a]pyridine-3-carboxylate, utilized acetonitrile (ACN) and phosphorus oxychloride () under controlled conditions . Similar protocols may apply to the target compound, with adjustments for regioselectivity.
Step | Reagents/Conditions | Yield |
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1 | 2-Amino-5-chloropyridine, methyl propiolate, KOH | 65–70% |
2 | , ACN, reflux | 80–85% |
Chemical Reactivity and Functionalization
Substitution Reactions
The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) with amines, thiols, or alkoxides. For instance, reaction with piperidine in dimethylacetamide (DMA) at 80°C replaces chlorine with a piperidinyl group .
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using aqueous or , enabling further derivatization (e.g., amide formation) .
Radical Functionalization
Transition-metal-catalyzed radical reactions, such as C–H arylation, have been employed to introduce aryl groups at position 3 or 8, expanding diversity for structure-activity relationship (SAR) studies .
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor for prodrugs targeting infectious diseases and oncology. For example, ester hydrolysis generates carboxylic acids for conjugation with targeting moieties .
Biochemical Probes
Its fluorescence properties (λ ≈ 350 nm) enable use in cellular imaging to track drug distribution or protein interactions .
Comparison with Related Compounds
Future Perspectives
Future research should prioritize:
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Mechanistic Studies: Elucidating targets via proteomics or crystallography.
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Optimization: SAR studies to enhance potency and reduce toxicity.
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Clinical Translation: Preclinical testing in murine models of cancer or infection.
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